molecular formula C19H25NO2 B1680164 3,3'-(Propylimino-di-2,1-ethanediyl)-bisphenol CAS No. 65934-61-4

3,3'-(Propylimino-di-2,1-ethanediyl)-bisphenol

Cat. No. B1680164
CAS RN: 65934-61-4
M. Wt: 299.4 g/mol
InChI Key: RVXNTMVFBHOIKH-UHFFFAOYSA-N
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Description

RU 24926 is a di-(phenethyl)-amine derivative that acts as a dopamine-D2 receptor agonist.

properties

CAS RN

65934-61-4

Product Name

3,3'-(Propylimino-di-2,1-ethanediyl)-bisphenol

Molecular Formula

C19H25NO2

Molecular Weight

299.4 g/mol

IUPAC Name

3-[2-[2-(3-hydroxyphenyl)ethyl-propylamino]ethyl]phenol

InChI

InChI=1S/C19H25NO2/c1-2-11-20(12-9-16-5-3-7-18(21)14-16)13-10-17-6-4-8-19(22)15-17/h3-8,14-15,21-22H,2,9-13H2,1H3

InChI Key

RVXNTMVFBHOIKH-UHFFFAOYSA-N

SMILES

CCCN(CCC1=CC(=CC=C1)O)CCC2=CC(=CC=C2)O

Canonical SMILES

CCCN(CCC1=CC(=CC=C1)O)CCC2=CC(=CC=C2)O

Appearance

Solid powder

Other CAS RN

65934-61-4

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

74515-04-1 (hydrochloride)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

3-(2-(N-(3-hydroxyphenylethyl)N-propylamino)ethyl)phenol
3-(2-(N-(3-hydroxyphenylethyl)N-propylamino)ethyl)phenol hydrochloride
N-n-propyl-di-beta(3-hydroxyphenyl)ethylamine hydrochloride
RU 24926
RU-24926
RU24926

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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